

2-Isopropylmorpholine hydrochloride CAS number

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Compound of Interest

Compound Name: 2-Isopropylmorpholine
hydrochloride

Cat. No.: B3027910

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An In-Depth Technical Guide to **2-Isopropylmorpholine Hydrochloride** (CAS No: 1432678-91-5)

Introduction

The morpholine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its capacity to impart favorable physicochemical, metabolic, and pharmacokinetic properties to bioactive molecules.[1] This versatile N,O-heterocycle is a feature of numerous approved drugs, from the antibiotic Linezolid to the anticancer agent Gefitinib. Within this important class of compounds, 2-substituted morpholines present a unique synthetic challenge and a significant opportunity for structural diversification. The stereocenter at the C2 position, adjacent to the ring oxygen, can profoundly influence molecular conformation and biological activity.

This technical guide provides an in-depth exploration of **2-Isopropylmorpholine hydrochloride**, a key chemical building block for researchers, scientists, and drug development professionals.[2] We will delve into its fundamental properties, synthesis strategies, robust analytical characterization methods, applications in drug discovery, and essential safety protocols. As a Senior Application Scientist, the aim of this document is to move beyond simple data reporting and provide a narrative grounded in mechanistic understanding and field-proven insights, enabling researchers to confidently utilize this valuable reagent in their synthetic endeavors.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of any chemical workflow. **2-Isopropylmorpholine hydrochloride** is a specific, well-characterized chemical entity. Its key identifiers and properties are summarized below, providing the necessary data for procurement, documentation, and experimental planning.

Property	Value	Source(s)
Chemical Name	2-Isopropylmorpholine hydrochloride	[3][4]
CAS Number	1432678-91-5	[3][4]
Molecular Formula	C ₇ H ₁₆ ClNO	[3][4]
Molecular Weight	165.66 g/mol	[3][4]
MDL Number	MFCD24369144	[3]
SMILES Code	<chem>CC(C1CNCCO1)C.[H]Cl</chem>	[3]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Section 2: Synthesis Strategies and Methodologies

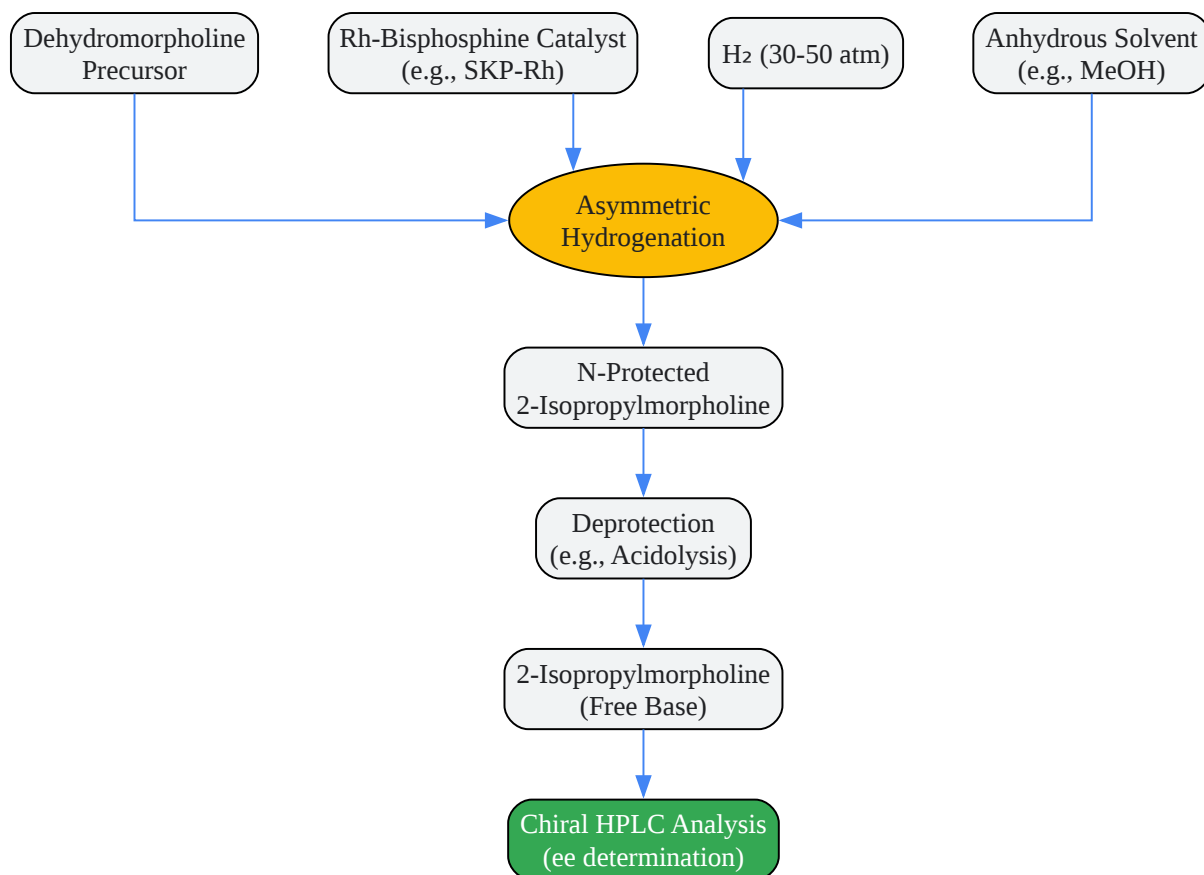
The synthesis of 2-substituted morpholines, particularly with stereocontrol, is a non-trivial task that has attracted considerable research interest. The challenge lies in efficiently forming the stereocenter adjacent to the electron-rich oxygen atom within the heterocyclic ring.[5][6] Below, we detail two authoritative and robust strategies for the synthesis of the 2-isopropylmorpholine core, followed by its conversion to the stable hydrochloride salt.

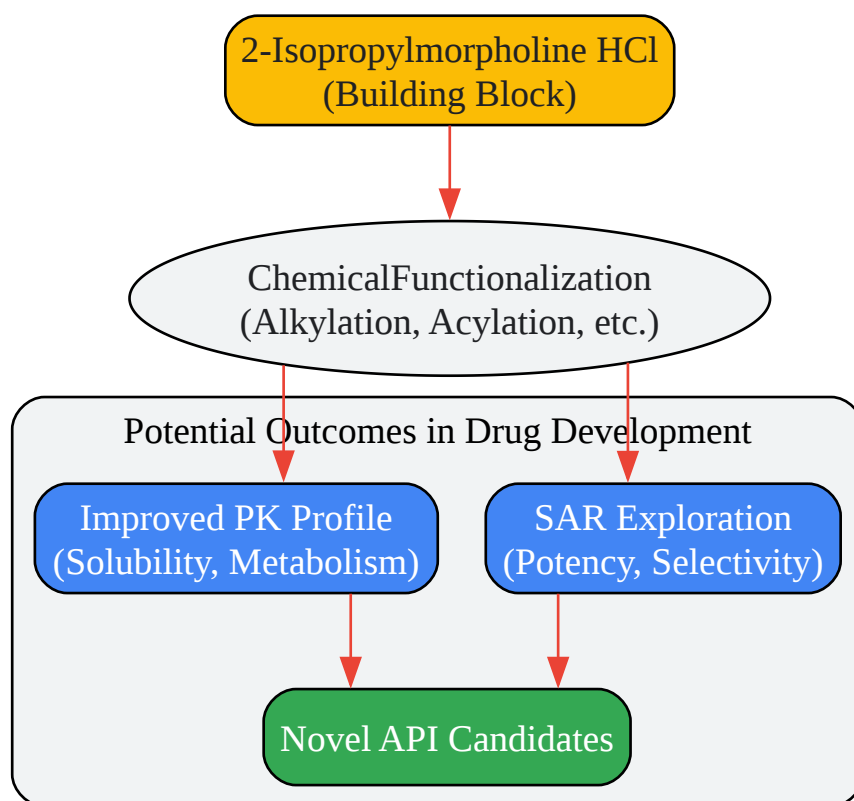
Protocol 2.1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This state-of-the-art approach leverages a transition-metal-catalyzed asymmetric hydrogenation to set the crucial stereocenter with high enantioselectivity.[5][6][7] The choice of a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP) is critical; this

specific geometry creates a chiral environment that effectively differentiates the two faces of the prochiral double bond in the dehydromorpholine substrate, leading to excellent enantiomeric excess (ee).^[5]^[6]

- **Substrate Preparation:** Synthesize the N-protected 2-isopropyl-dehydromorpholine precursor. This can be achieved through various established routes, often involving the condensation of an appropriate amino alcohol with an α,β -unsaturated carbonyl compound.
- **Reaction Setup:** To a high-pressure reactor, add the N-protected 2-isopropyl-dehydromorpholine substrate (1.0 eq).
- **Catalyst Loading:** Under an inert atmosphere (e.g., argon or nitrogen), add the bisphosphine-rhodium catalyst complex (typically 0.5-2 mol%).
- **Solvent Addition:** Add a degassed, anhydrous solvent such as methanol or dichloromethane.
- **Hydrogenation:** Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 atm H₂).
- **Reaction Execution:** Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for 12-24 hours. The causality here is that sufficient time and pressure are needed to ensure complete conversion of the sterically hindered and electron-rich substrate.^[5]
- **Workup and Deprotection:** After carefully venting the hydrogen, concentrate the reaction mixture. The N-protecting group (e.g., Boc or Cbz) is then removed under standard acidic or hydrogenolysis conditions to yield the 2-isopropylmorpholine free base.
- **Purity Assessment:** Analyze the crude product by chiral HPLC to determine the enantiomeric excess (ee).





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